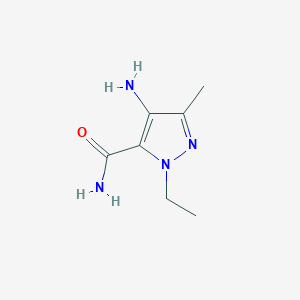

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

説明

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a chemical compound. However, there is limited information available about this specific compound. It is similar to 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, which is used in the industrial synthesis of sildenafil1.

Synthesis Analysis

The synthesis of similar compounds, such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been documented2. However, the specific synthesis process for 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not readily available in the literature.

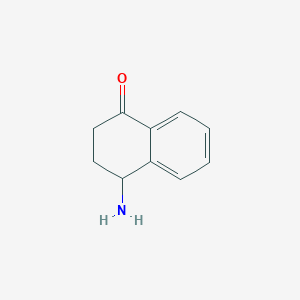

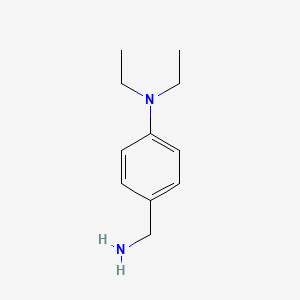

Molecular Structure Analysis

The molecular structure of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not directly available. However, similar compounds like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been studied3.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. However, pyrazoles, which are a class of compounds that includes 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media4.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are not directly available. However, similar compounds like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid have been studied. This compound appears as white to cream or pale yellow crystals or powder6.科学的研究の応用

Chemical Synthesis and Derivatives

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which are significant in the field of heterocyclic chemistry (Miyashita et al., 1990). Similarly, the compound has been utilized in the synthesis of novel bis-pyrazole compounds with potential biological activities, such as anti-TMV (tobacco mosaic virus) effects (Zhang et al., 2012).

Antitumor and Cytotoxicity Studies

Research has also explored the antitumor properties of derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. For example, pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from related compounds have been investigated for their in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013). Additionally, studies on pyrazolo[1,5-a]pyrimidine derivatives have examined their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Catalytic Applications in Synthesis

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This demonstrates its role in facilitating efficient chemical reactions under solvent-free conditions (Tavakoli-Hoseini et al., 2011).

Heterocyclic Synthesis

The compound has been a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its versatility in organic synthesis (El‐Mekabaty, 2014).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have been developed, such as the synthesis of thienopyrazole derivatives, which have potential applications in various fields including medicinal chemistry (Ahmed et al., 2018).

Safety And Hazards

The safety and hazards of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are not directly available. However, similar compounds like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride have been studied. This compound is considered hazardous and precautions should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions2.

将来の方向性

The future directions for the study and application of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are not directly available. However, pyrazole derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry4.

特性

IUPAC Name |

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCATJFABPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550513 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

CAS RN |

89239-62-3 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)